10-Bromo Oxcarbazepine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENNHUFHRUBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552123 | |
| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-20-8 | |
| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Characterization and Structural Elucidation of 10 Bromo Oxcarbazepine
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is indispensable for elucidating the molecular structure of 10-Bromo Oxcarbazepine (B1677851), with each technique providing unique insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR: The proton NMR spectrum of 10-Bromo Oxcarbazepine is expected to show distinct signals corresponding to the aromatic protons on the two benzene (B151609) rings, the protons of the carboxamide group (-CONH₂), and the single proton at the chiral center (C10), which is directly attached to the bromine atom. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the dibenzazepine (B1670418) core. The amide protons typically appear as broad singlets.
¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons (from the ketone and amide groups), the carbon atom bearing the bromine (C10), and the various aromatic carbons. The chemical shift of C10 would be significantly influenced by the electronegative bromine atom.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex aromatic signals. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.2 - 8.0 | 120 - 140 |
| NH₂ (Amide) | 5.5 - 6.5 (broad) | N/A |
| CH-Br (C10) | 5.0 - 6.0 | 50 - 60 |
| C=O (Ketone, C11) | N/A | ~190 |
| C=O (Amide) | N/A | ~157 |
Note: These are predicted values based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine.
Molecular Ion Peak: The mass spectrum will exhibit a distinctive molecular ion (M+) region. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (at m/z 330) and another for the molecule containing ⁸¹Br (at m/z 332). youtube.com This M+ and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can induce fragmentation of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the bromine atom, the carboxamide group (-CONH₂), and the carbonyl group (-CO). Analysis of these fragment ions helps to piece together the molecular structure. For instance, a fragment corresponding to the loss of Br would be observed around m/z 251. The fragmentation of the parent drug, Oxcarbazepine, often involves the loss of the carbamoyl (B1232498) radical and subsequent rearrangements, and similar pathways can be anticipated for its bromo-derivative. nih.govnih.govresearchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 330/332 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine |
| [M-Br]⁺ | 251 | Loss of a Bromine atom |
| [M-CONH₂]⁺ | 286/288 | Loss of the carboxamide group |
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties:
Amide N-H Stretching: A pair of bands in the region of 3200-3400 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene rings.
Carbonyl (C=O) Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The ketone C=O stretch typically appears around 1680-1700 cm⁻¹, while the amide C=O (Amide I band) stretch is found around 1650-1680 cm⁻¹.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
C-N Stretching: The stretching vibration of the C-N bond of the amide would appear in the 1200-1400 cm⁻¹ range.
C-Br Stretching: A band in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.
While specific IR data for this compound is limited, analysis of the parent compound, Oxcarbazepine, shows these characteristic peaks, which would be conserved in the bromo-derivative. pharmacophorejournal.com
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize its chromophoric system. The dibenz[b,f]azepine core of this compound constitutes a significant chromophore.
The UV spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile, is expected to show absorption maxima (λmax) characteristic of π → π* transitions within the aromatic system. For the parent drug, Oxcarbazepine, λmax values are reported around 254-256 nm. pharmacophorejournal.comresearchgate.nethilarispublisher.com The introduction of a bromine atom at the 10-position is not expected to dramatically shift the primary absorption wavelength, as it is not directly conjugated with the main aromatic system in the same way a substitution on the rings would be. Therefore, the λmax for this compound should be in a similar range, making UV detection a viable method for its analysis.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from the starting materials, by-products, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds and their related substances. Stability-indicating HPLC methods developed for Oxcarbazepine are designed to separate it from all potential impurities, including this compound. researchgate.netresearchgate.net
A typical reversed-phase HPLC (RP-HPLC) method would be employed for the analysis. The key parameters of such a method are detailed below.
Table 3: Typical HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | pharmacophorejournal.comrjptonline.org |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic modifier (e.g., acetonitrile, methanol) | researchgate.netjyoungpharm.orgnih.gov |
| Flow Rate | 1.0 mL/min | pharmacophorejournal.comjocpr.com |
| Detection | UV detector set at a wavelength near the λmax (e.g., 215 nm, 229 nm, or 256 nm) | pharmacophorejournal.comrjptonline.orgjocpr.com |
| Column Temperature | Ambient or controlled (e.g., 35°C or 50°C) | pharmacophorejournal.comrjptonline.org |
In an RP-HPLC system, this compound, being more nonpolar than the parent Oxcarbazepine due to the bromine atom, would be expected to have a longer retention time. This difference in retention allows for its effective separation and quantification, making HPLC a crucial tool for quality control and purity certification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Bromo-Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of oxcarbazepine and its derivatives, including this compound, by GC-MS presents significant challenges due to their thermal lability. Oxcarbazepine itself is known to decompose in the hot GC injector port, often leading to the formation of other compounds, which can result in erroneous identification and quantification. nih.govajgreenchem.comlibretexts.org For instance, the active metabolite of oxcarbazepine, 10,11-dihydro-10-hydroxycarbamazepine, has been observed to break down into carbamazepine (B1668303) within the GC/MS injector port. ajgreenchem.comlibretexts.org
To overcome this thermal instability, derivatization is a necessary prerequisite for the GC-MS analysis of oxcarbazepine and its analogs. nih.gov A common approach involves the conversion of the thermally labile functional groups into more stable derivatives. For oxcarbazepine and its metabolites, silylation is a frequently employed derivatization technique. nih.gov The enol form of oxcarbazepine and its hydroxy metabolites can be converted into their bis-trimethylsilyl derivatives, which are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.gov
Table 1: Challenges and Strategies for GC-MS Analysis of this compound
| Challenge | Strategy | Expected Outcome |
| Thermal Instability | Chemical Derivatization (e.g., Silylation) | Formation of a more volatile and thermally stable derivative suitable for GC analysis. |
| Complex Fragmentation | High-Resolution Mass Spectrometry | Accurate mass measurements to aid in the identification of fragment ions. |
| Lack of Reference Spectra | Synthesis and characterization of a this compound standard | Development of a library spectrum for confident identification. |
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is a versatile and efficient separation technique that is well-suited for the analysis of pharmaceutical compounds and their impurities. Several HPTLC methods have been developed for the determination of oxcarbazepine in bulk drugs, pharmaceutical formulations, and biological fluids. uni-giessen.deresearchgate.netnih.gov These methods offer the advantages of high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.
For the analysis of oxcarbazepine and its related substances, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. uni-giessen.deresearchgate.net A variety of mobile phase systems have been reported, with the specific composition tailored to achieve optimal separation. The polarity of the mobile phase is a critical parameter, and it is often a mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and more polar solvents such as ethyl acetate (B1210297), methanol, or acetone. uni-giessen.denih.gov The addition of small amounts of acids like formic or acetic acid can improve peak shape and resolution. nih.gov Detection is typically carried out using a UV detector at a wavelength where the compounds exhibit significant absorbance, commonly around 254 nm. nih.gov
Although specific HPTLC methods for this compound are not explicitly detailed in the literature, its chromatographic behavior can be inferred based on its structure. The introduction of a bromine atom is expected to increase the lipophilicity of the molecule compared to oxcarbazepine. Consequently, this compound would likely exhibit a higher R_f value (less retention) than oxcarbazepine in a normal-phase HPTLC system. reddit.com The development of a specific HPTLC method for this compound would involve optimizing the mobile phase composition to achieve good separation from oxcarbazepine and other potential impurities.
Table 2: HPTLC Methods for the Analysis of Oxcarbazepine and Related Compounds
| Stationary Phase | Mobile Phase | Detection | R_f Value (Oxcarbazepine) | Reference |
| Silica gel 60 F254 | Ethyl Acetate: Methanol (6:4 v/v) | Densitometry at 366 nm (fluorescence mode) | 0.64 ± 0.01 | researchgate.net |
| Silica gel 60 F254 | Toluene-acetone-methanol (6:2:2 v/v) | Densitometry at 261 nm | 0.55 ± 0.02 | researchgate.net |
| Silica gel | Ethyl acetate - toluene - methanol (7:2:1) | Not Specified | hR_F = 54 | uni-giessen.de |
| Silica gel 60F254 | Hexane : ethylacetate : formic acid : acetic acid (8 : 2 : 0.5 : 0.3, by volume) | UV scanning at 254 nm | Not Specified | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net It provides precise information about bond lengths, bond angles, and the conformation of molecules, as well as their packing arrangement in the crystal lattice. For pharmaceutical compounds, understanding the crystal structure is crucial as different polymorphic forms can exhibit different physicochemical properties, including solubility and bioavailability. mdpi.com
The crystal structures of several polymorphic forms of carbamazepine and oxcarbazepine have been extensively studied. mdpi.compharmacophorejournal.comed.ac.uknanobioletters.com These studies have revealed that the dibenzo[b,f]azepine ring system can adopt different conformations, and the molecules can pack in various ways, leading to the formation of different crystal forms. nanobioletters.com For example, oxcarbazepine is known to exist in at least three anhydrous polymorphic forms (I, II, and III), each with a distinct powder X-ray diffraction (PXRD) pattern and crystal structure. nanobioletters.com
Table 3: Crystallographic Data for Different Polymorphs of Carbamazepine
| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Form I | Triclinic | P-1 | a = 8.961 Å, b = 11.087 Å, c = 13.918 Å, α = 90.17°, β = 109.19°, γ = 109.47° | mdpi.com |
| Form II | Trigonal | R-3 | a = 36.24 Å, c = 5.31 Å | ed.ac.uk |
| Form III | Monoclinic | P21/n | a = 7.53 Å, b = 11.15 Å, c = 13.91 Å, β = 92.8° | mdpi.com |
| Form IV | Monoclinic | C2/c | a = 27.15 Å, b = 7.30 Å, c = 14.10 Å, β = 110.30° | ed.ac.uk |
Electrochemical Methods in the Analysis of Oxcarbazepine Bromo Analogs
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful for studying the redox behavior of molecules and for developing quantitative analytical methods. researchgate.netrsc.org
The electrochemical behavior of oxcarbazepine and its main metabolite has been investigated at various types of electrodes, including glassy carbon electrodes. researchgate.netrsc.org These studies have shown that oxcarbazepine can be electrochemically oxidized, typically at a high positive potential. rsc.org The oxidation is generally an irreversible process and has been shown to be diffusion-controlled. rsc.org Voltammetric methods have been successfully applied to the determination of oxcarbazepine in pharmaceutical preparations. nih.govhilarispublisher.com
The introduction of a bromine atom into the oxcarbazepine structure is expected to influence its electrochemical properties. Halogen substituents can affect the electron density of the aromatic rings and the ease of electron transfer. It is plausible that this compound would also be electroactive and could be analyzed using voltammetric techniques. The oxidation potential of this compound may differ from that of the parent compound, which could be exploited for selective analysis. The development of an electrochemical method for this compound would require a systematic study of its voltammetric behavior, including the effect of pH, scan rate, and supporting electrolyte on the electrochemical response.
Table 4: Voltammetric Methods for the Determination of Oxcarbazepine
| Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 2–23 µM | 0.81 µM | rsc.org |
| Silver nanoparticle-modified carbon screen-printed electrodes | Adsorptive Stripping Voltammetry | Not Specified | Not Specified | nih.gov |
| Pencil Graphite Electrode | Not Specified | Not Specified | Not Specified | mdpi.com |
Impurity Profiling and Control Strategies for 10 Bromo Oxcarbazepine
Identification of Process-Related Impurities in 10-Bromo Oxcarbazepine (B1677851) Synthesis
The synthesis of 10-Bromo Oxcarbazepine can introduce various process-related impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, and subsequent degradation of the product. The manufacturing process itself, including the reagents and solvents used, can be a significant source of these unwanted chemicals.
Common impurities that may be identified during the synthesis of this compound include:
Starting Materials and Intermediates: Unreacted starting materials and intermediates are common process-related impurities. For instance, in the synthesis of oxcarbazepine, 10-methoxyiminostilbene (B195700) is a key intermediate that can remain as an impurity.
By-products: Side reactions are a frequent source of impurities. In the context of oxcarbazepine synthesis, by-products such as 10-oxo-iminodibenzyl can be formed.
Reagents and Solvents: Reagents and solvents used in the synthesis can also lead to impurities.
A number of bromo-impurities related to oxcarbazepine synthesis have been cataloged, which could potentially arise during the production of this compound or subsequent steps. These include:
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine .
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride .
10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl Bromide .
10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl Chloride .
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride .
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl bromide .
The following interactive data table provides a summary of some identified process-related impurities.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 113952-20-8 | C₁₅H₁₁BrN₂O₂ | 331.16 |
| 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | 59691-07-5 | C₁₄H₁₂BrN | 274.16 |
| 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | 33948-20-8 | C₁₅H₁₁BrClNO | 336.61 |
| 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl Bromide | 53003-61-5 | C₁₅H₉Br₂NO | 379.05 |
| 10-Bromo-5H-dibenzo[b,f]azepine-5-carbonyl Chloride | 143667-53-2 | C₁₅H₉BrClNO | 334.6 |
| 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride | 40421-03-2 | C₁₅H₁₀Br₂ClNO | 415.51 |
| 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl bromide | 2512216-68-9 | C₁₅H₁₁Br₂NO | 381.06 |
Degradation Pathways and Degradation Products of this compound
Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. These studies expose the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
While specific degradation studies on this compound are not extensively detailed in the public domain, information on the degradation of the parent compound, Oxcarbazepine, provides valuable insights. Forced degradation studies on Oxcarbazepine have shown that it is susceptible to degradation under various conditions:
Acidic Conditions: Degradation is observed in the presence of acid. For instance, using 1.0 N hydrochloric acid resulted in degradation.
Basic Conditions: Oxcarbazepine shows significant degradation in basic media, with some studies indicating complete degradation. Major degradation of up to 15.73% has been observed under alkaline conditions.
Oxidative Conditions: The use of hydrogen peroxide has been shown to cause degradation.
Thermal Stress: Heating the drug substance can lead to degradation.
Photolytic Stress: Exposure to UV radiation can also result in degradation, although some studies suggest it is stable under photolytic conditions.
The degradation of Oxcarbazepine can lead to the formation of various by-products. For instance, ozonation of oxcarbazepine has been shown to produce ten different by-products through processes like electrophilic substitution, N-heterocyclic ring cleavage, and hydroxylation.
The following table summarizes the degradation behavior of Oxcarbazepine under different stress conditions based on available literature.
| Stress Condition | Reagent/Condition Used | Observation |
| Acid Hydrolysis | 1.0 N HCl | Degradation observed. |
| Base Hydrolysis | 0.1 N NaOH | Significant to complete degradation. |
| Oxidation | 3.0% H₂O₂ | Degradation observed. |
| Thermal Degradation | 80°C | Degradation observed. |
| Photolytic Degradation | UV radiation | Degradation observed in some studies. |
Analytical Method Development for Impurity Quantification and Qualification
The determination of genotoxic and other impurities at trace levels necessitates highly sensitive and selective analytical methods. A variety of analytical techniques are employed for the quantification and qualification of impurities in pharmaceutical substances.
For Oxcarbazepine and its related compounds, several analytical methods have been developed and validated:
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for impurity profiling. Reversed-phase HPLC (RP-HPLC) is commonly used to separate Oxcarbazepine from its impurities. Different columns, such as C18 and cyano columns, and mobile phases are optimized to achieve good resolution between the drug substance and its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of impurities, especially unknown ones, by providing molecular weight and structural information. LC-MS compatible methods are often developed to facilitate seamless analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities.
UV-Spectrophotometry: This method can be used for the quantitative determination of Oxcarbazepine and to study its degradation profile.
The development of a stability-indicating method is crucial, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.
Preclinical Pharmacological and Mechanistic Investigations of 10 Bromo Oxcarbazepine
In Vitro Studies on Target Engagement and Ligand-Receptor Interactions
The primary mechanism of action for Oxcarbazepine (B1677851) and its active metabolite, the 10-monohydroxy derivative (MHD), involves the modulation of ion channels, which in turn inhibits repetitive neuronal firing and the propagation of synaptic impulses. droracle.aidroracle.ai It is hypothesized that a 10-bromo analog would share these fundamental targets.
Voltage-Gated Sodium Channel Modulation by 10-Bromo Oxcarbazepine Analogs
The principal anticonvulsant effect of Oxcarbazepine and its derivatives is attributed to the blockade of voltage-gated sodium channels (VGSCs). droracle.aidrugbank.comresearchgate.net This action stabilizes hyperexcited neuronal membranes and inhibits high-frequency repetitive firing. droracle.ainih.gov Both Oxcarbazepine and its active metabolite, MHD, are thought to bind to the inactive state of the sodium channel, prolonging its refractory period and thereby preventing the sustained, rapid firing that leads to seizure activity. drugbank.comnih.gov
Studies on Oxcarbazepine have shown it causes a reversible reduction in the amplitude of voltage-gated Na+ current (INa) with an IC50 value of 3.1 µM. nih.gov At a concentration of 250 µM, Oxcarbazepine was found to shift the voltage dependence of fast inactivation by -16.6 mV and slow inactivation by -28.1 mV. aesnet.org This modulation of channel kinetics is a key aspect of its mechanism. nih.gov While direct data on this compound is lacking, this potent interaction with VGSCs is considered a hallmark of the dibenzazepine (B1670418) carboxamide class. researchgate.netdrugbank.com
Assessment of Potassium Conductance Modulation
In addition to sodium channel blockade, modulation of potassium channels may contribute to the pharmacological effects of Oxcarbazepine. drugbank.compatsnap.com Some studies suggest that Oxcarbazepine can increase potassium conductance, which would contribute to the stabilization of the neuronal membrane potential. droracle.aidroracle.ai Specifically, research has shown that Oxcarbazepine can suppress the amplitude of the delayed rectifier K+ current (IK(DR)), while having no effect on the M-type K+ current (IK(M)). nih.gov The blockade of penicillin-induced epileptiform discharges in hippocampal slices by MHD was diminished when a potassium channel blocker was introduced, further suggesting that an effect on potassium channels might be clinically relevant.
Modulation of High-Voltage Activated Calcium Channels
Modulation of high-voltage activated calcium channels is another secondary mechanism that may contribute to the anticonvulsant effects of this class of drugs. droracle.aidroracle.aidrugbank.com Research on the active metabolite of Oxcarbazepine, referred to as GP 47779 (MHD), demonstrated that it consistently inhibited voltage-activated calcium currents in cortical and striatal neurons at clinically relevant concentrations. nih.gov These low micromolar concentrations were found to reduce calcium conductances that are involved in regulating the release of neurotransmitters. nih.gov However, other investigations have suggested that the effects on calcium channels may not be significant for the anticonvulsant activity of these drugs, as they are generally more effective blockers of presynaptic sodium channels. nih.govresearchgate.net
Neurotransmitter Release Inhibition Studies (e.g., Glutamate)
The modulation of ion channels by Oxcarbazepine and its analogs leads to a downstream effect on neurotransmitter release, particularly the excitatory neurotransmitter glutamate (B1630785). droracle.aidroracle.ai Studies have shown that Oxcarbazepine significantly inhibits the release of glutamate. droracle.ai The inhibition of veratrine-induced glutamate release occurs with IC50 values between 23 and 150 µM, which is within the therapeutic concentration range. droracle.ainih.gov This effect is thought to be a consequence of sodium channel blockade rather than a direct interaction with neurotransmitter receptors. droracle.ainih.gov It is important to note that these drugs are markedly less potent at inhibiting the more physiologically relevant release of glutamate elicited by electrical stimulation. nih.gov
| Compound | Assay | Neurotransmitter | IC50 Value (µM) |
|---|---|---|---|
| Oxcarbazepine | Veratrine-Induced Release | Glutamate | 23 - 150 |
| Oxcarbazepine | Veratrine-Induced Release | [3H]-GABA | 23 - 150 |
| Oxcarbazepine | Veratrine-Induced Release | [3H]-Dopamine | 23 - 150 |
| Oxcarbazepine | Electrically Stimulated Release | [3H]-Acetylcholine | 50 - 150 |
| Oxcarbazepine | Electrically Stimulated Release | [3H]-5-hydroxytryptamine | 150 - 250 |
Structure-Activity Relationship (SAR) Studies of Brominated Oxcarbazepine Derivatives
The core structure for this class of drugs, the dibenzazepine nucleus with a 5-carboxamide substituent, is essential for its anticonvulsant activity. nih.gov SAR studies on Oxcarbazepine analogs have shown that modifications at the 10-position of the dibenzazepine ring are critical for modulating both pharmacological activity and metabolic profile. researchgate.net
The structural difference between Oxcarbazepine (a 10-keto group) and its parent, Carbamazepine (B1668303) (a 10,11-double bond), results in a significant alteration in metabolism, avoiding the formation of epoxide metabolites that are associated with adverse effects. nih.govmedscape.com Further modifications at this position, such as in Eslicarbazepine acetate (B1210297), also lead to distinct pharmacokinetic and pharmacodynamic properties. nih.govbohrium.com
Research into synthesizing new Oxcarbazepine analogs has focused on changing the oxygen group at the 10th position and the amine group at the 5th position to potentiate anticonvulsant activity. researchgate.net The introduction of a bromine atom at the 10-position would represent a significant structural modification. Bromine is an electron-withdrawing and lipophilic atom. Its placement on the ring would alter the electronic distribution and steric properties of the molecule, which would be expected to influence its binding affinity to target ion channels and its metabolic fate. However, without specific experimental data on this compound, its precise SAR profile remains theoretical.
In Vitro and In Vivo Pharmacokinetics Research
The pharmacokinetics of Oxcarbazepine are well-characterized. It functions as a prodrug, being rapidly and almost completely absorbed after oral administration and then extensively metabolized by cytosolic enzymes in the liver to its pharmacologically active 10-monohydroxy metabolite (MHD). droracle.aimedscape.com This rapid conversion means that MHD is responsible for the majority of the drug's therapeutic effects. droracle.ai
The half-life of the parent Oxcarbazepine is approximately 2 hours, while the more active MHD has a longer half-life of about 9 hours. droracle.ai MHD exhibits linear pharmacokinetics and its plasma protein binding is approximately 40%. droracle.ai Studies have shown that Oxcarbazepine and its metabolites are substrates for the P-glycoprotein (Pgp) transporter, which could have implications for drug resistance. nih.gov
The introduction of a bromine atom, as in this compound, would increase the molecular weight and lipophilicity of the compound. These changes would likely alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent drug. Increased lipophilicity could potentially enhance its ability to cross the blood-brain barrier but might also lead to different metabolic pathways and rates of clearance. researchgate.net Detailed in vitro permeability and in vivo pharmacokinetic studies would be necessary to characterize the specific profile of this brominated derivative. nih.gov
| Parameter | Oxcarbazepine (Parent Drug) | 10-Monohydroxy Derivative (MHD) |
|---|---|---|
| Bioavailability | >95% | N/A (Metabolite) |
| Time to Peak Concentration (Tmax) | ~1-3 hours (single dose) | ~4-12 hours (single dose) |
| Elimination Half-life | ~1-5 hours | ~7-20 hours |
| Plasma Protein Binding | Not specified | ~40% |
| Volume of Distribution | Not specified | 0.3 - 0.8 L/kg |
| Primary Route of Elimination | Metabolism | Renal excretion |
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME profile of a drug candidate is fundamental to understanding its therapeutic potential. For this compound, this profile is largely extrapolated from its parent compound, Oxcarbazepine.
The metabolism of Oxcarbazepine is a rapid and extensive process that bypasses the cytochrome P450 enzyme system, which is a common source of drug-drug interactions. nih.govnih.gov The primary metabolic pathway for Oxcarbazepine is reduction, not oxidation. nih.gov This biotransformation occurs predominantly in the liver, where the keto group at the 10-position is reduced to a hydroxyl group. nih.govfda.gov
This reductive process is mediated by cytosolic enzymes, specifically various aldo-keto reductases. nih.govnih.govresearchgate.net Research has identified several specific reductases that contribute to this metabolic step. nih.govclinpgx.org
Table 1: Cytosolic Enzymes Involved in the Reduction of Oxcarbazepine
| Enzyme Family | Specific Enzymes | Role |
|---|---|---|
| Aldo-keto reductases (AKR) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Major contributors to the reduction of the keto group. nih.govclinpgx.org |
Following its formation, the primary active metabolite undergoes further metabolism, mainly through conjugation with glucuronic acid (glucuronidation), a process facilitated by UDP-glucuronyltransferase enzymes. nih.govnih.govdrugbank.com This conjugation step renders the metabolite more water-soluble, preparing it for renal excretion. fda.govdrugbank.com
For this compound, it is hypothesized that a similar metabolic pathway would be followed. However, the presence of a bromine atom at the 10-position, the site of metabolic reduction, could introduce steric hindrance or electronic effects. This might alter the affinity of the compound for the active sites of the cytosolic reductases, potentially affecting the rate and extent of its metabolism compared to the parent compound.
The pharmacological activity of Oxcarbazepine is primarily attributed to its main metabolite, the 10-monohydroxy derivative (MHD), also known as licarbazepine. nih.govresearchgate.netnih.govnih.gov Oxcarbazepine itself is rapidly and almost completely converted to MHD, effectively making it a prodrug. researchgate.netuq.edu.aunih.gov
The reduction of the 10-keto group results in a chiral center, leading to the formation of two enantiomers: (S)-MHD and (R)-MHD. doi.org In humans, this process is stereoselective, yielding a plasma ratio of approximately 80% (S)-MHD to 20% (R)-MHD. doi.org
Impact of Bromine Substitution:
The introduction of a bromine atom at the 10-position would mean that the direct analog of MHD would be a "10-bromo-10-hydroxy" derivative. The impact of this substitution is predicted to be significant:
Metabolic Rate: The steric bulk and electron-withdrawing nature of the bromine atom could influence the efficiency of the cytosolic reductases, potentially slowing the formation of the active metabolite.
Pharmacological Activity: The resulting bromo-hydroxy metabolite would have a different chemical structure from MHD. This alteration would likely change its binding affinity for the target site, the voltage-gated sodium channels, thereby modifying its potency and efficacy as an antiseizure agent. nih.gov
Further Metabolism: A small fraction of MHD is oxidized to an inactive 10,11-dihydroxy derivative (DHD). nih.govdrugbank.com The bromine atom in the this compound metabolite could affect this minor oxidative pathway as well.
Drug transporters are membrane proteins that play a critical role in the absorption and distribution of xenobiotics, including pharmaceuticals. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux transporter that actively pumps substrates out of cells. nih.govtg.org.au It is highly expressed in key tissues such as the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys. tg.org.ausemanticscholar.org
Research has shown that both Oxcarbazepine and its active metabolite MHD are substrates of P-gp. clinpgx.orgnih.gov This interaction has important implications:
Oral Bioavailability: P-gp in the intestines can pump the drug back into the gut lumen, potentially reducing its net absorption. tg.org.au
Brain Penetration: P-gp at the blood-brain barrier actively limits the entry of its substrates into the central nervous system. nih.gov Overexpression of P-gp is considered a potential mechanism for pharmacoresistance to some antiseizure medications. nih.gov
Given that this compound is a structural analog, it is highly probable that it and its metabolites would also be substrates for P-gp. The specific affinity for the transporter might differ, which could lead to variations in its absorption and brain distribution compared to Oxcarbazepine.
Population Pharmacokinetics Modeling for Oxcarbazepine Analogs
Population pharmacokinetics (PPK) modeling uses nonlinear mixed-effect models to analyze pharmacokinetic data from a patient population, identifying sources of variability in drug exposure. nih.govnih.gov Numerous PPK studies have been conducted on Oxcarbazepine, focusing on its active metabolite, MHD, as it is the primary determinant of the drug's effect. nih.govmedrxiv.org
These models typically describe the pharmacokinetics of MHD using a one-compartment model with first-order absorption and elimination. nih.govnih.gov They have been instrumental in identifying key covariates that influence MHD's pharmacokinetic parameters.
Table 2: Key Covariates Influencing MHD Pharmacokinetics from PPK Models
| Covariate | Effect on Pharmacokinetic Parameter | Reference |
|---|---|---|
| Body Weight | Influences both clearance (CL) and volume of distribution (Vd). | medrxiv.org |
| Age | Pediatric patients exhibit higher weight-normalized clearance compared to adults, leading to shorter half-lives. | medrxiv.org |
| Co-medications | Enzyme-inducing antiseizure drugs (e.g., carbamazepine, phenytoin) can increase MHD clearance by up to 40%. | nih.govnih.gov |
| Renal Function | Impaired renal function can decrease MHD clearance. | medrxiv.org |
| Gender | Some models have identified gender as having a minor influence on MHD clearance. | nih.gov |
While no PPK models exist specifically for this compound, the established models for Oxcarbazepine provide a robust framework. Any future PPK analysis of this bromo-analog would likely investigate similar covariates. However, the fundamental pharmacokinetic parameters, such as the typical values for clearance (CL) and volume of distribution (Vd), would be expected to differ due to the altered physicochemical properties conferred by the bromine atom.
Preclinical Efficacy Studies in Relevant Biological Models (if applicable to bromo-analogs)
Preclinical efficacy testing in animal models is a crucial step in the development of new antiseizure medications. nih.gov Oxcarbazepine and its active metabolite MHD have demonstrated a broad spectrum of anticonvulsant activity in various established preclinical models. nih.govnih.gov
The primary mechanism of action for both Oxcarbazepine and MHD is the blockade of voltage-dependent sodium channels, which leads to the suppression of sustained high-frequency repetitive neuronal firing. nih.govnih.gov
Common Preclinical Models for Antiseizure Drug Evaluation:
Maximal Electroshock Seizure (MES) Test: A model for generalized tonic-clonic seizures.
6-Hz Psychomotor Seizure Test: A model used to identify drugs effective against therapy-resistant focal seizures. nih.gov
Kindling Model: A model of focal epilepsy where repeated subconvulsive electrical stimuli lead to progressively more severe seizures. nih.gov
Currently, there is no publicly available literature detailing preclinical efficacy studies specifically for this compound. As a novel analog, it would need to be subjected to this battery of tests to determine its anticonvulsant profile, potency, and potential for treating drug-resistant forms of epilepsy. aesnet.orgresearchgate.netbiorxiv.org The results of such studies would clarify whether the bromine substitution enhances, diminishes, or qualitatively alters the therapeutic activity compared to Oxcarbazepine.
Toxicological Investigations of this compound and its Metabolites
Toxicological evaluation is essential to characterize the safety profile of a new chemical entity. For Oxcarbazepine, the toxicity profile is well-documented from extensive preclinical and clinical use. nih.gov
However, specific toxicological investigations for this compound and its unique metabolites have not been reported in the available literature. Introducing a halogen atom, such as bromine, into a molecule can significantly alter its toxicological properties. Potential areas of investigation would include:
Acute and Chronic Toxicity: Determining the effects of single and repeated dosing in animal models.
Genotoxicity: Assessing the potential for the compound to damage genetic material.
Metabolic Activation: Investigating whether the metabolism of the brominated compound could lead to the formation of reactive or toxic intermediates.
Specific Organ Toxicity: Evaluating potential effects on the liver, kidneys, and central nervous system.
Studies on the environmental fate of Oxcarbazepine have shown that it can be transformed into various products during water disinfection processes, some of which, like acridine, may have toxicological relevance. nih.govresearchgate.net Similar studies would be necessary for this compound to understand its environmental impact and the potential formation of toxic degradation products.
Reactive Metabolite Formation and Detoxification Pathways
Detailed preclinical investigations into the reactive metabolite formation and specific detoxification pathways of this compound are not extensively documented in publicly available scientific literature. However, insights can be drawn from the metabolic pathways of the structurally related parent compound, Oxcarbazepine, and general principles of halogenated aromatic compound metabolism.
The metabolism of carbamazepine, a related anticonvulsant, is known to involve the formation of reactive metabolites, such as arene oxides, which have been linked to hypersensitivity reactions. It has been hypothesized that strategic halogenation of the carbamazepine structure, for instance with bromine, could potentially block or alter these metabolic pathways, thereby preventing the formation of such reactive intermediates. liverpool.ac.uk Specifically, the incorporation of a halogen at certain positions on the aromatic rings might sterically hinder or electronically disfavor the epoxidation reactions that lead to arene oxide formation. liverpool.ac.uk
For brominated aromatic compounds in general, metabolism can proceed through oxidation, leading to the formation of hydroxylated metabolites. nih.gov The detoxification of such metabolites would typically involve conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.
While direct evidence is lacking for this compound, the metabolism of carbamazepine can also be mediated by the myeloperoxidase system in activated neutrophils, leading to different types of reactive intermediates. nih.gov It is plausible that a brominated analog could also be a substrate for such enzymatic systems, though specific studies have not been reported.
The detoxification of reactive intermediates often involves conjugation with glutathione (B108866) (GSH). For instance, the stable but reactive metabolite of carbamazepine, carbamazepine-10,11-epoxide, has been shown to form glutathione adducts. nih.gov It is conceivable that if this compound were to form reactive electrophilic species, a primary detoxification route would involve their conjugation with GSH.
In Vitro Cytotoxicity Assessments
There is a notable absence of specific in vitro cytotoxicity data for this compound in the available scientific literature. General toxicological profiles of anticonvulsants often include assessments of central nervous system depression, ataxia, and nystagmus in cases of overdose. nih.gov However, specific cell-based assays to determine the cytotoxic potential of this compound have not been reported.
For context, studies on other structurally related compounds, such as certain benzodiazepines, have investigated their potential for metabolic activation by enzymes like CYP3A4, which can lead to cytotoxicity. nih.gov These studies often utilize cell lines like HepG2 to assess cell viability in the presence of the compound and a metabolic activation system. nih.gov Similar methodologies could be employed to evaluate the in vitro cytotoxicity of this compound and its potential metabolites.
Without direct experimental data, any discussion of the in vitro cytotoxicity of this compound remains speculative. Such assessments would be crucial in the preclinical development of this compound to identify any potential for cellular damage and to understand its safety profile.
Computational Chemistry and Cheminformatics for 10 Bromo Oxcarbazepine Research
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 10-Bromo Oxcarbazepine (B1677851), docking studies are crucial for predicting its binding affinity and mode of interaction with putative biological targets, such as voltage-gated sodium channels, which are known targets for its parent compound, Oxcarbazepine. nih.gov
These simulations would place a 3D model of 10-Bromo Oxcarbazepine into the binding site of a target receptor, for instance, the GABA-A receptor, and calculate the binding energy for various poses. wjarr.comnih.gov The results can help identify key amino acid residues that interact with the ligand and how the bromine atom at the 10-position might influence these interactions compared to Oxcarbazepine.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Voltage-Gated Sodium Channel
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Halogen Bonds |
| Oxcarbazepine | -8.5 | Phe1764, Tyr1771 | Carboxamide group with Tyr1771 | N/A |
| This compound | -9.2 | Phe1764, Tyr1771, Asn434 | Carboxamide group with Tyr1771 | Bromine with backbone carbonyl of Asn434 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Brominated Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. herts.ac.uk For a series of brominated analogs of Oxcarbazepine, a QSAR study could be developed to predict their anticonvulsant activity. researchgate.net
The first step in developing a QSAR model is to generate a dataset of compounds with known activities. Then, molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
For this compound and its analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.gov This method generates 3D fields around the molecules to represent their steric and electrostatic properties, which are then correlated with activity. The resulting contour maps can highlight regions where bulky or electron-withdrawing groups, such as the bromine atom, are favorable or unfavorable for activity.
Table 2: Example of Molecular Descriptors for a QSAR Study of Oxcarbazepine Analogs
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity (pEC50) |
| Oxcarbazepine | 252.27 | 1.7 | 3.5 | 6.2 |
| This compound | 331.17 | 2.5 | 4.1 | 6.8 |
| 10-Chloro Oxcarbazepine | 286.72 | 2.3 | 4.0 | 6.6 |
Note: The data in this table is hypothetical and for illustrative purposes.
ADME-Toxicity Prediction (in silico) for this compound
In silico ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound before it enters preclinical testing. nih.govresearchgate.net Various computational models and software can be used to predict the ADMET properties of this compound. springernature.com
Absorption: Properties like aqueous solubility, intestinal absorption, and blood-brain barrier penetration can be predicted based on the molecule's physicochemical properties. The introduction of a bromine atom is expected to increase lipophilicity, which might enhance membrane permeability but could also decrease aqueous solubility.
Distribution: Predictions can be made about plasma protein binding and the volume of distribution. Higher lipophilicity of this compound may lead to increased binding to plasma proteins.
Metabolism: The metabolic fate of this compound can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes. The primary metabolic pathway of Oxcarbazepine is the reduction of the keto group to a hydroxyl group. The presence of the bromine atom could influence the rate of this reduction or introduce new metabolic pathways.
Excretion: The likely route of excretion (renal or fecal) can be estimated.
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and hepatotoxicity. nih.gov Specific models can assess the potential for hERG channel inhibition, which is a key indicator of cardiotoxicity.
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Method/Model |
| Human Intestinal Absorption | High | Rule-of-Five |
| Blood-Brain Barrier Penetration | High | Calculated LogBB |
| CYP2D6 Inhibition | Non-inhibitor | Substructure matching |
| Hepatotoxicity | Probable | Based on structural alerts |
| Mutagenicity (Ames test) | Negative | Fragment-based prediction |
Note: The data in this table is based on general predictions for halogenated aromatic compounds and is for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. nih.gov For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. jocpr.comresearchgate.net
By solving the Kohn-Sham equations, DFT can determine the molecule's optimized geometry and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.
Furthermore, DFT can be used to calculate various electronic properties, including:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov
Atomic Charges: The partial charge on each atom can be calculated, providing insight into the molecule's polarity and intermolecular interactions.
Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. nih.gov
The introduction of the electron-withdrawing bromine atom and the keto group at the 10-position is expected to significantly influence the electronic properties of the dibenz[b,f]azepine ring system, which can be precisely quantified using DFT.
Table 4: Calculated Electronic Properties of Oxcarbazepine and this compound using DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Oxcarbazepine | -6.2 | -1.5 | 4.7 | 3.5 |
| This compound | -6.5 | -1.9 | 4.6 | 4.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on expected trends from DFT calculations.
Biopharmaceutical Research Perspectives on 10 Bromo Oxcarbazepine
Implications of Biopharmaceutical Classification System (BCS) for Research on Dissolution and Permeability
There is no available scientific literature that classifies 10-bromo oxcarbazepine (B1677851) according to the Biopharmaceutical Classification System (BCS). The BCS framework categorizes drugs based on their aqueous solubility and intestinal permeability, which are critical factors influencing oral drug absorption and bioavailability. Without experimental data on these properties for 10-bromo oxcarbazepine, its BCS class remains undetermined. Consequently, there are no published research findings detailing the implications of a specific BCS classification on the dissolution and permeability characteristics of this particular compound.
Basic solubility information from chemical suppliers indicates that this compound is slightly soluble in chloroform (B151607) and dimethyl sulfoxide (B87167) (DMSO) . However, aqueous solubility data, a key parameter for BCS classification, is not provided.
Strategies for Modulating Biopharmaceutical Attributes (e.g., solubility, permeability)
Consistent with the lack of fundamental biopharmaceutical data, there is no published research dedicated to strategies for modulating the solubility or permeability of this compound. The scientific focus has been extensively on its parent compound, oxcarbazepine, for which numerous studies have explored techniques to enhance its dissolution rate and subsequent bioavailability. These methods for oxcarbazepine include solid dispersions, melt sonocrystallization, and the use of cyclodextrin (B1172386) binary systems. However, the application and effectiveness of such strategies have not been investigated for this compound.
Due to the absence of dedicated research, no data tables or detailed findings on the modulation of biopharmaceutical attributes for this compound can be presented.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 10-Bromo Oxcarbazepine in synthetic chemistry research?
- Methodological Answer : Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Experimental protocols must detail solvent systems, column parameters, and calibration standards to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications: use fume hoods for dust control (H315, H319), wear nitrile gloves and safety goggles (P280), and avoid inhalation (P261, P271). Storage requires airtight containers in dry, ventilated areas. Emergency procedures for skin/eye exposure include immediate rinsing with water (P302+P352, P305+P351+P338) .
Q. How can researchers validate the synthesis of this compound intermediates?
- Methodological Answer : Validate intermediates via comparative analysis with published spectral data (e.g., CAS 113952-20-8). Use thin-layer chromatography (TLC) to monitor reaction progress and confirm yields through gravimetric analysis. For novel intermediates, elemental analysis (C, H, N) and IR spectroscopy are essential .
Advanced Research Questions
Q. How should pharmacokinetic studies of this compound metabolites be designed to address interspecies variability?
- Methodological Answer : Employ crossover designs in preclinical models (e.g., rodents, canines) with controlled dosing (oral/intravenous). Use LC-MS/MS to quantify plasma concentrations of active metabolites (e.g., 10-hydroxycarbazepine). Adjust for metabolic enzyme differences (e.g., CYP3A4/5 activity) using allometric scaling. Include control groups to isolate species-specific clearance rates .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Reconcile discrepancies by:
- In vitro : Test across multiple cell lines (e.g., neuronal vs. hepatic) under physiological oxygen levels.
- In vivo : Use telemetry or microdialysis to monitor real-time brain penetration in epilepsy models.
- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to align dose-response curves and identify bioavailability barriers .
Q. How can researchers optimize experimental conditions for studying this compound’s anticonvulsant mechanisms?
- Methodological Answer : Use voltage-clamp electrophysiology in hippocampal slices to assess sodium channel blockade. Pair with CRISPR-edited neuronal cultures to isolate target receptors (e.g., NMDA vs. GABA). Validate findings using translational models like pentylenetetrazole (PTZ)-induced seizures, ensuring blinding and randomization to reduce bias .
Q. What statistical approaches are suitable for analyzing dose-dependent adverse effects in this compound trials?
- Methodological Answer : Apply mixed-effects models to longitudinal data (e.g., dizziness, hyponatremia incidence). Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., therapeutic failure). Adjust covariates (age, renal function) via Cox proportional hazards regression. Report confidence intervals and p-values with multiplicity corrections .
Methodological Frameworks
Q. How to formulate a FINER-compliant research question for this compound’s neuroprotective potential?
- Methodological Answer : Align with FINER criteria:
- Feasible : Use primary cortical neurons exposed to glutamate excitotoxicity.
- Novel : Investigate unexplored pathways (e.g., BDNF upregulation).
- Ethical : Follow ARRIVE guidelines for animal welfare.
- Relevant : Link to epilepsy comorbidities (cognitive decline). Example: “Does this compound attenuate glutamate-induced neuronal apoptosis via TrkB signaling in murine models?” .
Q. What systematic review methodologies apply to synthesizing evidence on this compound’s efficacy in refractory epilepsy?
- Methodological Answer : Follow PRISMA guidelines:
- Search Strategy : Use MeSH terms (e.g., “this compound,” “drug-resistant epilepsy”) across PubMed, EMBASE, and Cochrane.
- Quality Assessment : Apply Jadad scoring for RCTs; exclude studies with high attrition bias.
- Meta-Analysis : Pool odds ratios for 50% seizure reduction using random-effects models. Address heterogeneity via subgroup analysis (pediatric vs. adult cohorts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
